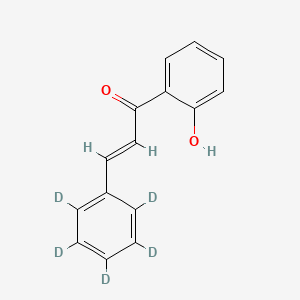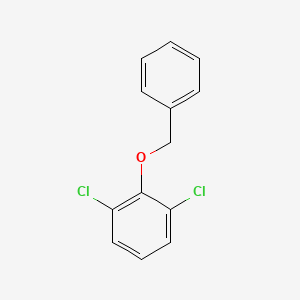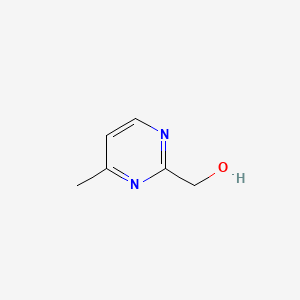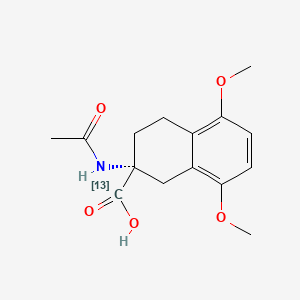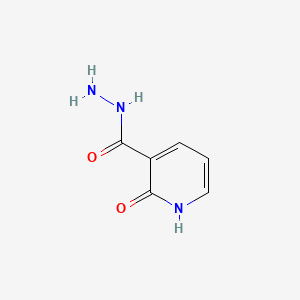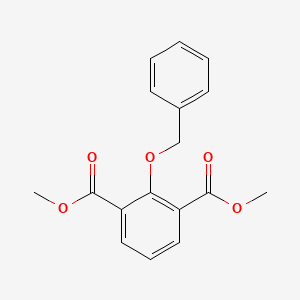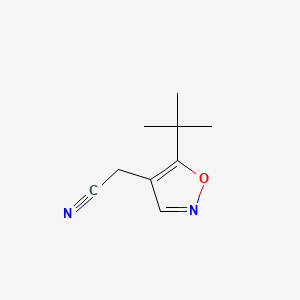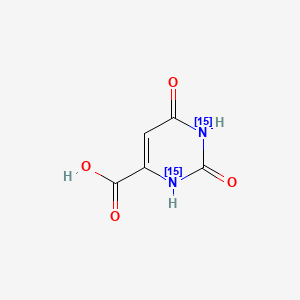
尿嘧啶核苷酸-15N2 一水合物
概述
描述
2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid is a labeled form of orotic acid, containing nitrogen-15 isotopes. It is a crystalline powder that is soluble in water and alcohol but insoluble in ether and acetic acid. This compound is primarily used in scientific research and isotope labeling experiments due to its stable nitrogen-15 isotopes, making it a valuable tool for tracing compound reactions and metabolic pathways .
科学研究应用
2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
作用机制
Target of Action
Orotic Acid-15N2 Monohydrate primarily targets several enzymes involved in the biosynthesis of pyrimidine nucleotides and RNA . These include Orotate Phosphoribosyltransferase and Dihydroorotate Dehydrogenase (DHODH) . These enzymes play a crucial role in the conversion of orotic acid to UMP, a key step in pyrimidine nucleotide biosynthesis .
Mode of Action
Orotic Acid-15N2 Monohydrate interacts with its targets by serving as a substrate for the enzymes it targets . It is released from the mitochondrial enzyme DHODH and is converted to UMP by the cytoplasmic enzyme UMP synthase . This conversion is a critical step in the biosynthesis of pyrimidine nucleotides and RNA .
Biochemical Pathways
The primary biochemical pathway affected by Orotic Acid-15N2 Monohydrate is the pyrimidine nucleotide biosynthesis pathway . As a precursor in this pathway, orotic acid contributes to the synthesis of pyrimidine nucleotides, which are essential components of nucleic acids like DNA and RNA . The downstream effects include the production of these nucleic acids, which are crucial for various cellular processes, including cell division and gene expression .
Pharmacokinetics
It is known that the compound is soluble in water and alcohol, suggesting that it may be readily absorbed and distributed in the body . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Orotic Acid-15N2 Monohydrate’s action primarily involve the synthesis of pyrimidine nucleotides and RNA . By serving as a precursor in these biosynthetic pathways, the compound contributes to the production of these crucial biomolecules . Additionally, orotic acid has been found to induce hepatic steatosis and hepatomegaly in rats .
Action Environment
The action, efficacy, and stability of Orotic Acid-15N2 Monohydrate can be influenced by various environmental factors. For instance, the compound’s solubility in water and alcohol suggests that its action may be affected by the hydration status of the body . Additionally, the compound’s stability may be influenced by factors such as temperature and pH . .
生化分析
Biochemical Properties
Orotic Acid-15N2 Monohydrate is involved in many biochemical reactions. It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase enzyme . This interaction with enzymes like DHODH and UMP synthase is crucial for the biosynthesis of pyrimidine nucleotides .
Cellular Effects
Orotic Acid-15N2 Monohydrate has significant effects on various types of cells and cellular processes. It can induce hepatic steatosis and hepatomegaly in rats . Moreover, it contributes to our understanding of orotic acid’s impact on critical cellular processes like proliferation, differentiation, and gene expression .
Molecular Mechanism
At the molecular level, Orotic Acid-15N2 Monohydrate exerts its effects through binding interactions with biomolecules and changes in gene expression. As a precursor in the biosynthesis of pyrimidine nucleotides and RNA, it interacts with enzymes like DHODH and UMP synthase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Orotic Acid-15N2 Monohydrate change over time. The monohydrate form of Orotic Acid-15N2 enhances its stability and makes it easier to handle
Dosage Effects in Animal Models
The effects of Orotic Acid-15N2 Monohydrate vary with different dosages in animal models. For instance, it has been observed to induce hepatic steatosis and hepatomegaly in rats
Metabolic Pathways
Orotic Acid-15N2 Monohydrate is involved in the metabolic pathways of pyrimidine nucleotide biosynthesis. It interacts with enzymes like DHODH and UMP synthase, which are crucial for these pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid typically involves the incorporation of nitrogen-15 isotopes into the orotic acid molecule. This can be achieved through various synthetic routes, including the reaction of labeled urea with malonic acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the incorporation of the nitrogen-15 isotopes .
Industrial Production Methods
Industrial production of 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-purity starting materials, precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications for research applications .
化学反应分析
Types of Reactions
2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into dihydroorotic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of orotic acid, such as dihydroorotic acid, orotidine, and other substituted orotic acid compounds. These products are often used in further research and development of pharmaceuticals and biochemical studies .
相似化合物的比较
Similar Compounds
Orotic Acid: The unlabeled form of orotic acid, used in similar research applications but without the isotope labeling.
Orotidine: A derivative of orotic acid involved in the pyrimidine biosynthesis pathway.
Dihydroorotic Acid: A reduced form of orotic acid, also involved in pyrimidine biosynthesis.
Uniqueness
2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid is unique due to its stable nitrogen-15 isotopes, which allow for precise tracing of metabolic pathways and reactions. This makes it a valuable tool in research settings where understanding the detailed mechanisms of biochemical processes is essential .
属性
IUPAC Name |
2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQPEWDEAKTCGB-AKZCFXPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([15NH]C(=O)[15NH]C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

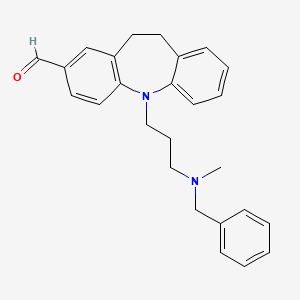
![methyl (13R,14S,15R,17S)-17-ethyl-14-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B585192.png)
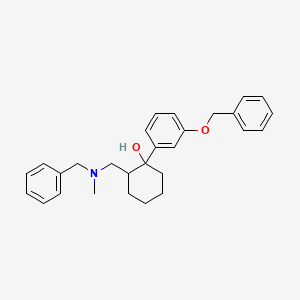

![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)

